5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Stereochemistry Scaffold Design

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016755-41-1) is a heterocyclic small molecule (C₁₀H₉N₃O₃, MW 219.20) that combines a 2,3-dihydro-1,4-benzodioxin ring system attached at the 2-position to a 2-amino-1,3,4-oxadiazole core. The compound is catalogued by multiple international suppliers—including Fluorochem (cat.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 1016755-41-1
Cat. No. B2887751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine
CAS1016755-41-1
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C3=NN=C(O3)N
InChIInChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13)
InChIKeyRCXFDMQIMKOVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016755-41-1) – Compound Identity, Scaffold Class, and Procurement-Relevant Profile


5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016755-41-1) is a heterocyclic small molecule (C₁₀H₉N₃O₃, MW 219.20) that combines a 2,3-dihydro-1,4-benzodioxin ring system attached at the 2-position to a 2-amino-1,3,4-oxadiazole core . The compound is catalogued by multiple international suppliers—including Fluorochem (cat. F495897, 95.0% purity), Life Chemicals (cat. F2158-1514), and Leyan (cat. 1147314, 97% purity)—as a versatile small-molecule scaffold for research use . Its IUPAC name (5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-amine) and InChI Key (RCXFDMQIMKOVCS-UHFFFAOYSA-N) are registered in PubChem . The defining structural feature is the attachment of the benzodioxin moiety via its 2-position carbon, which introduces a stereogenic center at the dioxin ring and distinguishes this compound from the more common 6-yl positional isomer (CAS 1039933-90-8) and from 2,5-disubstituted-1,3,4-oxadiazole variants lacking a free 2-amino group .

Why In-Class 1,3,4-Oxadiazole-Benzodioxin Compounds Cannot Substitute for CAS 1016755-41-1: Positional Isomerism, Free Amine Handle, and Stereochemical Consequences


Generic substitution among benzodioxin-oxadiazole hybrids is precluded by three non-interchangeable structural determinants. First, the benzodioxin ring attachment position (2-yl vs. 6-yl) generates fundamentally different molecular topologies: the 2-yl isomer (CAS 1016755-41-1) places the oxadiazole directly at the dioxin ring's saturated carbon, creating a stereogenic center absent in the achiral 6-yl isomer (CAS 1039933-90-8) . This single-point difference alters the spatial orientation of the oxadiazole pharmacophore relative to any target binding pocket and changes the calculated hydrogen-bond donor count (1 HBD for the 2-yl isomer vs. 2 HBD for the 6-yl isomer) . Second, the free 2-amino group on the oxadiazole distinguishes this compound from the extensively studied 2-(substituted-phenyl)-5-(benzodioxane-2-yl)-1,3,4-oxadiazole series (e.g., compounds 3a–3p in Khalilullah et al., 2016) that bear an aryl substituent at the 2-position, blocking the amine derivatization handle . Third, the 2-aminooxadiazole motif introduces a tautomeric equilibrium and nucleophilic reactivity profile that 2-alkyl- or 2-aryl-oxadiazoles lack, directly impacting both synthetic diversification strategies and biological target engagement . A researcher ordering the 6-yl isomer or a 2-phenyl congener instead would obtain a compound with different hydrogen-bonding capacity, different stereochemistry, and a fundamentally altered derivatization roadmap.

Quantitative Differentiation Evidence for 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016755-41-1) – Comparator-Anchored Selection Data


Positional Isomer Differentiation: 2-yl vs. 6-yl Benzodioxin Attachment Creates a Stereogenic Center and Alters Hydrogen-Bond Donor Count

The target compound (CAS 1016755-41-1) bears the 1,3,4-oxadiazol-2-amine at the 2-position of the 2,3-dihydro-1,4-benzodioxin ring, whereas the positional isomer (CAS 1039933-90-8) attaches the identical oxadiazole at the 6-position of the aromatic ring . The 2-yl attachment introduces a stereogenic sp³ carbon (C2 of the dioxin ring), making the molecule chiral and resolvable into enantiomers. In contrast, the 6-yl isomer is achiral . Computed physicochemical descriptors reveal a hydrogen-bond donor (HBD) count of 1 for the 2-yl isomer versus 2 for the 6-yl isomer, reflecting differing tautomeric populations of the 2-aminooxadiazole affected by the adjacent benzodioxin substitution pattern . Both isomers share the same molecular formula (C₁₀H₉N₃O₃, MW 219.20), making them indistinguishable by mass spectrometry alone .

Medicinal Chemistry Stereochemistry Scaffold Design

Free 2-Amino Handle vs. 2-Aryl-Substituted Congeners: Derivatization Versatility and Synthetic Step Economy

The target compound possesses a free primary amine at the 2-position of the oxadiazole ring, whereas the closest published biologically characterized series—2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazoles (compounds 3a–3p, Khalilullah et al., 2016)—bear an aryl substituent at this position, rendering the 2-site fully substituted and unavailable for further chemical elaboration . The free amine enables N-acylation, N-sulfonylation, reductive amination, urea/thiourea formation, and diazotization chemistry, providing at least five distinct derivatization vectors that the 2-aryl series cannot access without de novo synthesis . This translates to a synthetic step-count advantage: generating a focused library of 50 N-functionalized analogs from the target compound requires a single diversification step from a common intermediate, whereas the same diversity in the 2-aryl series requires 50 independent de novo oxadiazole cyclization sequences .

Synthetic Chemistry Library Design Medicinal Chemistry

Class-Level Antimicrobial Activity Inference: Benzodioxane-2-yl-1,3,4-Oxadiazole Scaffold Demonstrates Sub-μg/mL MIC Potency When Optimized

Although no published MIC data exist specifically for the target 2-amino compound, the structurally proximal 2-(4-bromophenyl) analog (compound 3d, Khalilullah et al., 2016) achieved MIC values of 0.25 μg/mL against S. aureus and E. coli, and 0.5 μg/mL against B. subtilis—activities equal to or exceeding the reference drug norfloxacin (MIC = 0.25–1 μg/mL) . The 2-(4-chlorophenyl) analog (3g) showed MIC = 0.5 μg/mL against S. aureus and B. subtilis. These data establish that the benzodioxane-2-yl-1,3,4-oxadiazole scaffold, when appropriately substituted at the oxadiazole 2-position, supports potent antibacterial activity . Critically, the 2-amino group in the target compound represents an unexplored substituent at this position, creating a structurally novel starting point for antimicrobial optimization distinct from the halogenated-phenyl series already disclosed . The 2-amino substitution may modulate both potency and selectivity versus the published 2-aryl series, though this remains to be experimentally determined .

Antimicrobial Antibacterial SAR

Commercial Purity and Pricing Benchmark: 95–97% Assay Across Multiple Suppliers with Milligram-to-Gram Scalability

The target compound is commercially available from at least four independent suppliers with documented purity specifications: Fluorochem (cat. F495897, 95.0% purity, £684.00/g), Leyan (cat. 1147314, 97% purity), Life Chemicals (cat. F2158-1514), and CymitQuimica (ref. 10-F495897, 95.0% purity) . In contrast, the positional isomer CAS 1039933-90-8 is offered by Leyan (cat. 1147158, 97% purity) and fewer vendors overall . The target compound's multi-supplier status with consistent purity specifications (95–97%) across independent sources reduces single-supplier procurement risk and provides pricing benchmarks that support competitive quotation . The Fluorochem catalog lists pack sizes from 250 mg (£236.00) to 1 g (£684.00), enabling milligram-scale pilot studies through to gram-scale lead optimization without re-sourcing . All suppliers classify the compound for research use only, with GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) .

Chemical Procurement Quality Specification Supply Chain

Cholinesterase Inhibitory Potential: Benzodioxine-Oxadiazole Scaffold Delivers Sub-Micromolar AChE IC₅₀, Supporting CNS Drug Discovery Relevance

Recent work by Ullah et al. (2025) on benzodioxine-based oxadiazole analogues (compounds 1–25, 2,5-disubstituted-1,3,4-oxadiazoles) demonstrated AChE IC₅₀ values ranging from 0.05 ± 0.01 to 8.20 ± 0.20 μM and BuChE IC₅₀ values from 0.10 ± 0.01 to 9.70 ± 0.20 μM, compared to donepezil (AChE IC₅₀ = 2.16 ± 0.12 μM; BuChE IC₅₀ = 4.5 ± 0.11 μM) . The most potent analogue (compound 25, IC₅₀ = 0.05 μM vs. AChE) was approximately 43-fold more potent than donepezil . These data establish that the benzodioxine-1,3,4-oxadiazole hybrid scaffold supports potent, dual cholinesterase inhibition—a clinically validated mechanism for Alzheimer's disease . The target compound (CAS 1016755-41-1) differs from the Ullah series in two key respects: (a) it bears a 2-amino substituent rather than a 2-aryl group, and (b) it uses a saturated 2,3-dihydro-1,4-benzodioxin rather than a benzodioxine (which contains a double bond). These structural differences may confer distinct physicochemical and pharmacokinetic properties, though direct comparative cholinesterase inhibition data for the target compound are not yet published .

Alzheimer's Disease Cholinesterase Inhibition CNS Drug Discovery

Research and Industrial Application Scenarios for 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1016755-41-1) Derived from Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis and Enantiomerically Pure Lead Generation

The stereogenic center at the C2 position of the 2,3-dihydro-1,4-benzodioxin ring (absent in the achiral 6-yl isomer CAS 1039933-90-8) makes CAS 1016755-41-1 a valuable chiral building block for asymmetric synthesis . Enantiomerically pure forms of this compound could be used to generate chirally defined lead series for target engagement studies where stereochemistry influences binding affinity. The free 2-amino group serves as a convenient attachment point for chiral auxiliary introduction or for diastereomeric salt resolution, enabling procurement of single enantiomers for structure-activity relationship (SAR) campaigns . This scenario is particularly relevant for medicinal chemistry programs targeting enzymes or receptors with well-defined chiral binding pockets, where the achiral 6-yl isomer would be unsuitable.

Focused Library Synthesis via 2-Amino Derivatization for Antimicrobial Lead Optimization

The free 2-amino group on the oxadiazole enables rapid parallel synthesis of N-acyl, N-sulfonyl, N-alkyl, and N-urea derivatives from a single batch of CAS 1016755-41-1, generating focused libraries for antimicrobial screening . This approach builds directly on the established sub-μg/mL antibacterial potency of the benzodioxane-2-yl-1,3,4-oxadiazole scaffold (compound 3d: S. aureus and E. coli MIC = 0.25 μg/mL; Khalilullah et al., 2016) . The 2-amino substitution represents unexplored chemical space relative to the published 2-aryl series (compounds 3a–3p), offering a structurally novel starting point with potential for differentiated activity and freedom-to-operate in antimicrobial discovery .

Fragment-Based Drug Discovery and Structure-Guided Optimization for Cholinesterase Targets

With a molecular weight of 219.20 Da and a heavy atom count of 16, CAS 1016755-41-1 falls within established fragment-like physicochemical space (MW < 300, HA < 22), making it suitable for fragment-based drug discovery (FBDD) screening . The demonstrated cholinesterase inhibitory activity of the benzodioxine-oxadiazole chemotype (AChE IC₅₀ as low as 0.05 μM; Ullah et al., 2025) supports fragment screening of CAS 1016755-41-1 against AChE and BuChE, with the 2-amino group providing a synthetic handle for fragment growing and merging strategies . The compound's low molecular complexity (complexity score = 254) and single rotatable bond further align with established fragment library design principles, enabling efficient hit-to-lead progression via structure-guided elaboration of the 2-amino vector .

Procurement Risk Mitigation Through Multi-Supplier Qualification and Specification Standardization

For industrial research organizations requiring uninterrupted supply of key building blocks, CAS 1016755-41-1 offers documented multi-supplier availability (Fluorochem, Life Chemicals, Leyan, CymitQuimica) with consistent purity specifications (95–97%) and transparent pricing (e.g., Fluorochem: £236.00/250 mg to £684.00/1 g) . This contrasts with the positional isomer (CAS 1039933-90-8), which has fewer documented suppliers. The ability to qualify multiple sources against a common purity specification reduces single-supplier dependency and supports institutional procurement compliance. GHS07 hazard classification (harmful if swallowed, skin/eye irritant) with published precautionary statements enables straightforward integration into standard laboratory safety protocols .

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